2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline
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Overview
Description
2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline is a complex organic compound with a unique structure that includes a naphthalene ring fused with a siline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline typically involves multistep organic reactions. One common method includes the reaction of naphthalene derivatives with silane compounds under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as distillation or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline include:
- 2,3-Dihydro-1H-naphtho[1,8-cd]siline
- 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-de]siline
- 2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-df]siline
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Properties
CAS No. |
84904-68-7 |
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Molecular Formula |
C14H16Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
3,3-dimethyl-3-silatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C14H16Si/c1-15(2)9-12-7-3-5-11-6-4-8-13(10-15)14(11)12/h3-8H,9-10H2,1-2H3 |
InChI Key |
WQHUJZSMRVTZEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC2=CC=CC3=C2C(=CC=C3)C1)C |
Origin of Product |
United States |
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